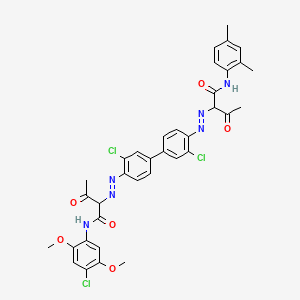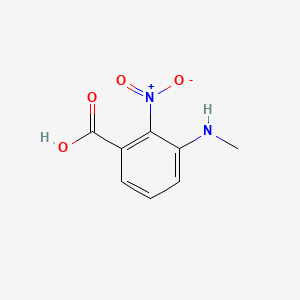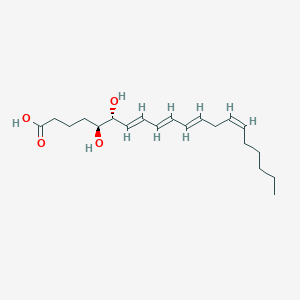
5(S),6(R)-11-trans DiHETE
概要
説明
5(S),6®-DiHETE is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene A4 (LTA4). It is a weak LTD4 receptor agonist in guinea pig lung membranes .
Synthesis Analysis
Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6®-DiHETE . This synthesis occurs via enzymatic and nonenzymatic hydrolysis of LTA4 .
Molecular Structure Analysis
The molecular formula of 5(S),6®-DiHETE is C20H32O4. It has an average mass of 336.466 Da and a mono-isotopic mass of 336.230072 Da .
Chemical Reactions Analysis
5(S),6®-DiHETE is produced by diverse cell types in humans and other animal species. These cells may then metabolize the formed 5(S)-HETE to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-diHETE), or 5-oxo-15-hydroxyeicosatetraenoic acid (5-oxo-15(S)-HETE) .
Physical And Chemical Properties Analysis
5(S),6®-DiHETE has a density of 1.0±0.1 g/cm3, a boiling point of 537.6±50.0 °C at 760 mmHg, and a flash point of 293.0±26.6 °C. It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 freely rotating bonds .
科学的研究の応用
1. Role in Inflammatory and Immune Responses
5(S),6(R)-11-trans DiHETE is involved in various inflammatory and immune responses. For instance, it has been identified as an endogenous ligand for the aryl hydrocarbon receptor (AHR), which is crucial in physiological processes and response to xenobiotics (Chiaro et al., 2008). Additionally, research has shown that certain diHETE products, including 5(S),6(R)-DiHETE, activate AHR signaling, linking it to inflammatory signaling pathways (Chiaro et al., 2008).
2. Involvement in Metabolic Processes
Metabolic studies have shown that 5(S),6(R)-11-trans DiHETE and similar compounds are substrates for specific dehydrogenase enzymes in human neutrophils. This indicates its role in the metabolism of 5(S)-hydroxyeicosanoids, which are important in various cellular functions (Powell et al., 1992; Powell et al., 1993).
3. Interaction with Biological Receptors
Research demonstrates that some diHETE isomers, including 5(S),6(R)-DiHETE, selectively bind to leukotriene receptors, influencing cellular responses such as contraction in specific tissues (Muller et al., 1989). This suggests a role in modulating physiological responses like inflammation and immune reactions.
4. Contribution to Cellular Communication
5(S),6(R)-11-trans DiHETE has been implicated in the formation of compounds like leukotriene B4 and its isomers in leukocytes, indicating its involvement in cellular communication and response mechanisms (O’Flaherty et al., 1981).
5. Role in Vascular Biology
5(S),6(R)-11-trans DiHETE has been shown to influence vascular biology, particularly in inflammation. It modulates vascular hyperpermeability by affecting Ca2+ dynamics in endothelial cells, suggesting potential therapeutic applications in vascular inflammatory diseases (Hamabata et al., 2018).
作用機序
Target of Action:
5(S),6®-11-trans DiHETE is an eicosanoid, specifically a metabolite of arachidonic acid. It is produced by various cell types in humans and other animals. The primary target of 5(S),6®-11-trans DiHETE is the leukotriene receptor , specifically the CysLT1 receptor (also known as LTD4 receptor). When it binds to this receptor, it triggers specific cellular responses .
Mode of Action:
Upon binding to the CysLT1 receptor, 5(S),6®-11-trans DiHETE activates signaling pathways within cells. This activation leads to contraction of lung parenchyma cells . Essentially, it plays a role in regulating inflammatory responses and immune functions .
Biochemical Pathways:
The affected pathways involve lipid metabolism and inflammation. Specifically, 5(S),6®-11-trans DiHETE is part of the leukotriene family, which includes potent lipid mediators involved in inflammation and maintaining biological balance. These pathways intersect with immune responses and contribute to acute inflammatory and allergic reactions .
Result of Action:
At the molecular and cellular levels, 5(S),6®-11-trans DiHETE contributes to inflammation regulation. Its binding to the CysLT1 receptor initiates downstream events that impact cell behavior, particularly in lung tissue .
Action Environment:
Environmental factors, such as oxidative stress, lipid metabolism, and immune responses, influence 5(S),6®-11-trans DiHETE’s efficacy and stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-QLMKOMRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(S),6(R)-11-trans DiHETE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



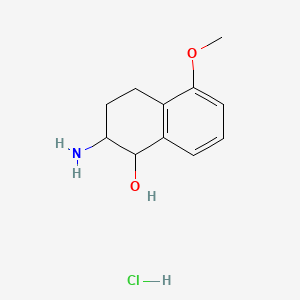
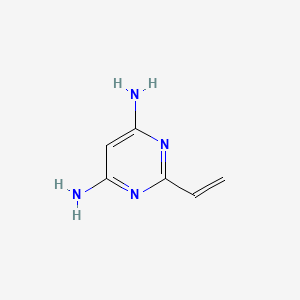

![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)
